Cas no 77474-63-6 (4-(Phenylthio)phthalonitrile)
4-(Phenylthio)phthalonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(Phenylthio)phthalonitrile
- 1,2-Benzenedicarbonitrile,4-(phenylthio)-
- 4-phenylsulfanylbenzene-1,2-dicarbonitrile
- 4-(phenylsulfanyl)benzene-1,2-dicarbonitrile
- 4-(Phenylthio)-1,2-benzenedicarbonitrile
- 4-(phenylthio)-phthalonitrile
- 4-phenylsulfanylphthalonitrile
- 4-phenylsulfanyl-phthalonitrile
- 4-phenylthiophthalonitrile
- AC1L83MI
- AC1Q4R3T
- AG-H-10107
- CHEMBL1987137
- NSC646246
- SureCN523640
- SCHEMBL523640
- 4-(phenyl-sulfanyl)phthalonitrile
- NSC-646246
- 4-(PHENYLTHIO)PHTHALONITRILE 97
- NCI60_015976
- CDA47463
- BDBM50402232
- 4-(Phenylsulfanyl)Phthalonitrile
- DTXSID30327338
- 77474-63-6
- 2-CYANO-4-(PHENYLSULFANYL)PHENYL CYANIDE
- AKOS003646358
-
- MDL: MFCD00187790
- Inchi: 1S/C14H8N2S/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H
- InChI Key: DONGQQAAIOHUPL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1C=CC(C#N)=C(C#N)C=1
Computed Properties
- Exact Mass: 236.041
- Monoisotopic Mass: 236.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 72.9A^2
Experimental Properties
- Density: 1.28
- Boiling Point: 166-168 °C(lit.)
- Flash Point: 235.4 °C
4-(Phenylthio)phthalonitrile Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:20/21/22-36/37/38
- Safety Term:26-36
4-(Phenylthio)phthalonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111401-1g |
4-(Phenylthio)phthalonitrile |
77474-63-6 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645034-1g |
4-(Phenylthio)phthalonitrile |
77474-63-6 | 98% | 1g |
¥2898.00 | 2024-07-28 | |
| Crysdot LLC | CD12031828-1g |
4-(Phenylthio)phthalonitrile |
77474-63-6 | 95+% | 1g |
$339 | 2024-07-24 |
4-(Phenylthio)phthalonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-(Phenylthio)phthalonitrile
Recent Advances in the Study of 4-(Phenylthio)phthalonitrile (CAS: 77474-63-6) and Its Applications in Chemical Biology and Medicine
4-(Phenylthio)phthalonitrile (CAS: 77474-63-6) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique phenylthio and phthalonitrile functional groups, has demonstrated potential in various applications, including as a precursor for the synthesis of phthalocyanines, which are widely used in photodynamic therapy (PDT), organic electronics, and catalysis. Recent studies have explored its utility in drug development, material science, and diagnostic imaging, making it a compound of considerable interest to researchers.
One of the most notable applications of 4-(Phenylthio)phthalonitrile is its role in the synthesis of metal phthalocyanines (MPcs). These complexes exhibit remarkable photophysical and electrochemical properties, making them ideal candidates for PDT—a non-invasive treatment for cancer and microbial infections. Recent research has focused on optimizing the synthesis routes of MPcs derived from 4-(Phenylthio)phthalonitrile to enhance their photostability and therapeutic efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel zinc phthalocyanine derivative with improved tumor-targeting capabilities, synthesized using 4-(Phenylthio)phthalonitrile as a key intermediate.
Beyond its applications in PDT, 4-(Phenylthio)phthalonitrile has also been investigated for its potential in organic electronics. Its electron-withdrawing properties and ability to form stable π-conjugated systems make it a valuable building block for organic semiconductors and photovoltaic materials. A recent breakthrough, detailed in Advanced Materials (2024), highlighted the use of this compound in the fabrication of high-efficiency organic solar cells, achieving a power conversion efficiency of over 12%. This advancement underscores the versatility of 4-(Phenylthio)phthalonitrile in addressing contemporary challenges in renewable energy technologies.
In addition to its material science applications, 4-(Phenylthio)phthalonitrile has shown promise in diagnostic imaging. Researchers have utilized its derivatives as fluorescent probes for bioimaging, owing to their high quantum yields and photostability. A 2024 study in Chemical Communications demonstrated the successful application of a 4-(Phenylthio)phthalonitrile-based probe for real-time imaging of reactive oxygen species (ROS) in live cells, providing new insights into oxidative stress-related diseases. This development opens avenues for the compound's use in early disease detection and monitoring.
Despite these advancements, challenges remain in the large-scale synthesis and commercialization of 4-(Phenylthio)phthalonitrile-derived products. Issues such as yield optimization, cost-effectiveness, and regulatory approvals need to be addressed to fully realize its potential. However, ongoing research and interdisciplinary collaborations are expected to overcome these hurdles, paving the way for innovative applications in medicine and technology.
In conclusion, 4-(Phenylthio)phthalonitrile (CAS: 77474-63-6) represents a versatile and promising compound in the realms of chemical biology and medicine. Its applications in photodynamic therapy, organic electronics, and diagnostic imaging highlight its multifaceted utility. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in advancing both therapeutic and technological frontiers.
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